N,O-Desethylene Linezolid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAKSIHCULOSLI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572730 | |
| Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219708-30-1 | |
| Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of N,o Desethylene Linezolid Formation
Biotransformation Pathways of Linezolid Yielding N,O-Desethylene Linezolid
The primary route of Linezolid metabolism involves the oxidation of its morpholine (B109124) ring, leading to the formation of two major inactive metabolites. wikipedia.orgnih.govdrugbank.comfda.govpfizer.com this compound is considered a downstream product of these initial oxidative steps.
Oxidative Metabolic Processes of the Morpholine Ring Moiety
The metabolism of Linezolid is principally characterized by the oxidation of the morpholine ring, which results in the formation of two main inactive, ring-opened carboxylic acid metabolites. fda.govpfizer.com These are the aminoethoxyacetic acid metabolite (PNU-142300) and the hydroxyethyl (B10761427) glycine (B1666218) metabolite (PNU-142586). drugbank.comfda.govpfizer.comresearchgate.net The formation of this compound is a result of the de-ethyleneation of the morpholine moiety. nih.gov Specifically, recent research has identified that the 2-hydroxylation of the morpholine ring is a key step in this metabolic cascade. nih.gov
Contribution of Enzymatic Mechanisms to Metabolite Formation
While it was previously thought that Linezolid metabolism did not involve the cytochrome P450 (CYP) system, recent studies have shed new light on the enzymatic contributions to its biotransformation. wikipedia.orgfda.govpfizer.com It has been discovered that several CYP enzymes, which had not been previously investigated in the context of Linezolid metabolism, are indeed capable of catalyzing the oxidation of the morpholine ring. nih.gov
Specifically, CYP2J2, CYP4F2, and CYP1B1 have been shown to catalyze both the 2-hydroxylation and the de-ethyleneation of Linezolid's morpholine ring. nih.gov Further investigations using recombinant human P450 enzymes have established a rank order of intrinsic clearance for Linezolid 2-hydroxylation, with CYP2J2 showing the highest activity by a significant margin. nih.gov
Table 1: Rank Order of Intrinsic Clearance for Linezolid 2-Hydroxylation by Recombinant Human P450 Enzymes
| Cytochrome P450 Isoform | Intrinsic Clearance |
|---|---|
| CYP2J2 | Highest |
| CYP4F2 | High |
| CYP2C8 | Moderate |
| CYP1B1 | Low |
| CYP2D6 | Low |
| CYP3A4 | Low |
| CYP1A1 | Low |
| CYP3A5 | Low |
This table is based on the rank order of intrinsic clearance values reported in a 2022 study. nih.gov
Experiments utilizing selective inhibitors for these enzymes in pooled human liver microsomes suggest that CYP2J2 and CYP4F2 each contribute approximately 50% to the hepatic metabolism of Linezolid. nih.gov The involvement of these less common P450 enzymes in drug metabolism helps to explain the low incidence of significant drug-drug interactions observed with Linezolid. nih.gov
Role of Non-Enzymatic Chemical Transformations in Degradation
In addition to enzymatic processes, non-enzymatic chemical oxidation plays a role in the degradation of Linezolid. nih.govdrugbank.com The formation of one of the main metabolites, the hydroxyethyl glycine metabolite (Metabolite B), is understood to be mediated by a non-enzymatic chemical oxidation mechanism. nih.govfda.govpfizer.com This suggests that the morpholine ring of Linezolid is susceptible to degradation through pathways that are independent of enzymatic catalysis. oup.com
Chemical Degradation Kinetics of Linezolid to this compound
The chemical stability of Linezolid has been investigated under various conditions, providing insights into its degradation kinetics. These studies are essential for understanding the potential for non-metabolic degradation of the drug.
Kinetic Modeling of Linezolid Degradation Pathways
Studies on the degradation of Linezolid have shown that it can follow first-order kinetics under certain conditions. nih.govresearchgate.netnih.gov For instance, in alkaline solutions, the degradation of Linezolid proceeds via first-order kinetics. nih.govresearchgate.netnih.gov Kinetic models have been developed to describe the degradation of Linezolid in the presence of oxidizing agents, where the reaction order with respect to the oxidant is unity, while it is fractional with respect to Linezolid. ijarse.com One study determined the degradation-rate constant for a related oxazolidinone, RWJ-416457, assuming first-order kinetics, while noting that Linezolid itself was stable under the experimental conditions. asm.org
Influence of pH on Degradation Rate Constants
The rate of Linezolid degradation is significantly influenced by pH. nih.govresearchgate.net The drug is least stable at high pH values. nih.govresearchgate.netnih.gov A pH rate profile constructed over an alkaline range of pH 8.7 to 11.4 demonstrated that the degradation rate of Linezolid slows as the pH decreases. nih.govresearchgate.netnih.gov This indicates a specific hydroxide (B78521) ion (OH⁻) catalysis of the degradation reaction in this pH range. nih.gov Conversely, the rate of oxidative degradation of Linezolid by permanganate (B83412) was found to be higher in acidic and neutral media compared to alkaline medium. ijarse.comresearchgate.net
Table 2: Effect of pH on Linezolid Degradation
| Condition | Observation | Reference |
|---|---|---|
| Alkaline pH (8.7-11.4) | Degradation rate increases with increasing pH. | nih.govresearchgate.netnih.gov |
| Acidic and Neutral pH | Rate of oxidative degradation by permanganate is higher than in alkaline medium. | ijarse.comresearchgate.net |
Temperature is another critical factor, with an increase in temperature leading to a faster degradation rate. nih.govresearchgate.netnih.gov An activation energy of 58.22 kJ/mol was determined for Linezolid degradation in a 0.1 M sodium hydroxide solution, indicating that a 10°C rise in temperature approximately doubles the degradation rate. nih.govresearchgate.netnih.gov In contrast, ionic strength was not found to have a significant effect on the degradation rate. nih.govresearchgate.netnih.gov
Thermal Effects on Reaction Pathways and Rates of Formation
The formation of this compound, a known impurity of the antibiotic Linezolid, is influenced by various stress factors. An examination of the scientific literature concerning the thermal degradation of Linezolid reveals that while temperature can influence degradation pathways, Linezolid is generally considered to be relatively stable under thermal stress alone. tandfonline.comamazonaws.com Significant degradation is more commonly observed when elevated temperature is combined with other factors, such as alkaline or acidic conditions. ijprajournal.comnih.govnih.gov
Forced degradation studies are a standard method for identifying potential degradation products and pathways. In these studies, Linezolid has been subjected to various thermal conditions. For instance, one study reported that drying Linezolid powder in a hot air oven for three hours resulted in a negligible loss of 0.07%, indicating high stability in its dry, solid state. nih.gov Another investigation following ICH guidelines found Linezolid to be stable under photolytic and thermal stress conditions, with degradation primarily occurring under hydrolytic (acidic, basic, neutral) and oxidative stress. tandfonline.com A patent for an analytical method also noted no considerable degradation when bulk Linezolid samples were subjected to thermal stress. google.com
In solution, the stability of Linezolid is more susceptible to temperature. Studies have shown that at elevated temperatures, particularly in alkaline solutions, the rate of Linezolid degradation increases. nih.govresearchgate.net This degradation in alkaline solution follows first-order kinetics. nih.govnih.gov The activation energy for Linezolid degradation in a 0.1 M sodium hydroxide solution was calculated to be 58.22 kJ/mol, which indicates that the degradation rate is significantly affected by changes in temperature. nih.govnih.gov
While thermal stress, especially in conjunction with high pH, is known to cause the degradation of Linezolid, the specific reaction pathways and kinetic details for the formation of this compound are not extensively detailed in the available literature. Research on Linezolid injections has identified the formation of degradation impurities resulting from high-temperature sterilization, but the specific structures reported were not this compound. rjlbpcs.com
The following table summarizes findings from various studies on the thermal stability of Linezolid under different conditions.
| Condition | Matrix | Duration | Observed Degradation of Linezolid | Reference |
| Hot Air Oven | Powder | 3 hours | 0.07% weight loss | nih.gov |
| 70.0°C | 0.1 M Sodium Hydroxide Solution | Not specified | Rate constants determined for activation energy calculation | nih.govnih.gov |
| 70.0°C | Intravenous Solution (Zyvox®) | 72 hours | Formulation remained stable | nih.govnih.gov |
| 90°C | Bulk Sample | 5 days | 0.03% of an unknown impurity formed | google.com |
| 40°C / 75% Relative Humidity | Solid Tablet Powder | 90 days | Method used to determine stability, specific % not stated |
Synthetic Methodologies for N,o Desethylene Linezolid
Design and Development of Targeted Synthetic Routes for N,O-Desethylene Linezolid
The synthesis of this compound is not as commonly documented as that of Linezolid itself; however, established principles of organic synthesis and knowledge of Linezolid's synthetic pathways provide a clear framework for its preparation. The approaches can be broadly categorized into derivatization and de novo multi-step synthesis.
One theoretical approach to synthesizing this compound is through the chemical modification of Linezolid or its advanced intermediates. This strategy involves the targeted cleavage of the morpholine (B109124) ring present in the Linezolid structure. The morpholine moiety is an N-substituted ring, and its opening would lead to the N-(2-hydroxyethyl)amino side chain that characterizes this compound.
While direct ring-opening of the morpholine on the final Linezolid molecule is complex, a more feasible derivatization strategy involves using a Linezolid precursor. For instance, (S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, a key deacetylated intermediate in Linezolid synthesis, could be a starting point. pharmaffiliates.com A hypothetical route would involve a reaction sequence to selectively open the morpholine ring followed by acetylation to yield the final product. However, such methods are less common due to potential side reactions and the difficulty in controlling the ring-opening process without affecting other functional groups in the molecule.
Another approach involves modifying the C-5 side chain. For example, pure Linezolid can be deacylated using methanolic HCl to produce de-acetyl Linezolid. nih.gov This intermediate is then typically reacted with other compounds to create analogues. nih.govmdpi.com While these documented modifications focus on creating different side-chain amides or sulfonamides rather than opening the morpholine ring, the principle of derivatizing a late-stage Linezolid precursor remains a viable synthetic design consideration. nih.gov
Multi-step synthesis is the most practical and controlled method for preparing this compound. This approach builds the molecule from simpler, commercially available starting materials, offering better control over the final structure and purity. The general strategy mirrors the convergent synthesis of Linezolid, where the key fragments—the substituted aniline (B41778) and the oxazolidinone ring—are prepared separately and then combined. researchgate.netresearchgate.net
The critical difference in synthesizing this compound lies in the choice of the aniline starting material. Instead of using 3-fluoro-4-morpholinoaniline, the synthesis would begin with a protected version of 2-((4-amino-2-fluorophenyl)amino)ethanol.
A representative multi-step synthesis can be outlined as follows:
Preparation of the Oxazolidinone Core: A common route starts with (R)-glycidyl butyrate (B1204436) or a similar chiral epoxide. This is converted into an azide, which is then reduced to an amine. The resulting amino alcohol is then cyclized to form the (S)-5-(aminomethyl)-2-oxazolidinone ring, which is a key intermediate. A crucial step in many Linezolid syntheses involves the formation of the oxazolidinone ring from a β-amino alcohol functionality, often using carbonyldiimidazole (CDI). derpharmachemica.com
Synthesis of the Aniline Moiety: The specific aniline required is 2-((4-amino-2-fluorophenyl)amino)ethanol. This is typically prepared from a starting material like 3,4-difluoronitrobenzene. The nitro group is reduced to an amine, and one of the fluorine atoms is substituted with 2-aminoethanol. The order of these steps can be varied.
Coupling and Final Steps: The synthesized aniline derivative is coupled with a suitable oxazolidinone precursor, such as (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one, although for this compound, the aniline would be different. google.com A more general approach involves reacting the aniline with (R)-epichlorohydrin, followed by ring closure to form the oxazolidinone ring directly on the aniline fragment. rjlbpcs.com The final step is typically the introduction of the acetyl group onto the C-5 aminomethyl side chain, commonly achieved using acetic anhydride. google.com
The table below details a plausible reaction sequence based on established Linezolid synthesis methodologies. derpharmachemica.comgoogle.com
| Step | Reactants | Reagents & Conditions | Product | Purpose |
| 1 | 3,4-Difluoronitrobenzene, 2-Aminoethanol | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | 2-((2-Fluoro-4-nitrophenyl)amino)ethanol | Introduction of the hydroxyethylamino side chain. |
| 2 | 2-((2-Fluoro-4-nitrophenyl)amino)ethanol | Reducing agent (e.g., Fe/NH₄Cl or H₂, Pd/C), Solvent (e.g., Ethanol) | 2-((4-Amino-2-fluorophenyl)amino)ethanol | Reduction of the nitro group to an amine. |
| 3 | 2-((4-Amino-2-fluorophenyl)amino)ethanol, (R)-Glycidyl butyrate | Heat, Solvent (e.g., Isopropanol) | (R)-1-((2-Fluoro-4-((2-hydroxyethyl)amino)phenyl)amino)-3-butoxypropan-2-ol | Coupling of the aniline and chiral side-chain precursor. |
| 4 | (R)-1-((2-Fluoro-4-((2-hydroxyethyl)amino)phenyl)amino)-3-butoxypropan-2-ol | Carbonyldiimidazole (CDI) or Phosgene equivalent, Solvent (e.g., Toluene) | (R)-tert-Butyl 3-(3-fluoro-4-((2-hydroxyethyl)amino)phenyl)-2-oxooxazolidin-5-yl)methylcarbamate | Formation of the core oxazolidinone ring. |
| 5 | Intermediate from Step 4 | Acid (e.g., HCl) to remove protecting group, then Acetic Anhydride, Base (e.g., Pyridine) | This compound | Deprotection and final acetylation. |
This multi-step approach allows for purification of intermediates at each stage, leading to a final product of high chemical purity.
Derivatization from Linezolid or its Chemical Precursors
Process Optimization for Yield and Chemical Purity of this compound
Optimizing the synthesis of this compound focuses on maximizing the reaction yield and ensuring the final product meets stringent purity standards, typically greater than 99.5% as determined by HPLC. derpharmachemica.com This involves refining reaction conditions, improving purification methods, and potentially employing advanced manufacturing technologies.
Reaction Condition Optimization: Key parameters for optimization include temperature, reaction time, solvent, and choice of reagents. For instance, in related syntheses, N-alkylation steps are often conducted at elevated temperatures (e.g., 100-120 °C) for several hours to ensure reaction completion. google.com However, higher temperatures can also lead to the formation of degradation products. Therefore, a balance must be struck. The nitration of aromatic rings, a common step in building block synthesis, is highly temperature-dependent, with lower temperatures (-10°C to 0°C) often providing better yields and regioselectivity. trine.edu The choice of base and solvent in coupling reactions is also critical; for example, using tetrahydrofuran (B95107) (THF) as a solvent with an inorganic base is specified in certain hydrolysis steps of Linezolid synthesis. google.com
Purification Techniques: Achieving high purity necessitates effective purification of intermediates and the final compound. Crystallization is a common and effective method for purifying solid intermediates, as demonstrated in the synthesis of Linezolid precursors where n-butyl acetate (B1210297) is used to crystallize the product from the crude mixture. google.com For non-crystalline intermediates or for final purification, column chromatography is the method of choice. The purity of the final product and any process-related impurities are typically monitored and quantified using High-Performance Liquid Chromatography (HPLC). rjlbpcs.comresearchgate.net
Advanced Synthetic Technologies: Modern approaches like continuous flow chemistry offer significant advantages over traditional batch processing for multistep syntheses. rsc.org Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which can improve reaction selectivity and yield. researchgate.net It also enhances safety, particularly when handling hazardous reagents or performing reactions at high temperatures and pressures. thalesnano.com A seven-step continuous flow synthesis of Linezolid has been developed, demonstrating the potential of this technology to produce complex molecules efficiently without intermediate purification steps. researchgate.net Applying a similar continuous flow or telescoped reaction setup to the synthesis of this compound could significantly improve throughput and process efficiency. researchgate.netresearchgate.net
The table below summarizes optimization strategies for key reaction types involved in the synthesis.
| Reaction Type | Parameter to Optimize | Goal | Example from related syntheses |
| Nucleophilic Aromatic Substitution | Temperature, Base | Maximize yield, minimize side products. | N-arylation performed at 100°C for optimal conversion. thalesnano.com |
| Nitro Group Reduction | Catalyst, Hydrogen Pressure | Achieve complete and selective reduction. | Catalytic hydrogenation with Pd/C is a common method. |
| Oxazolidinone Ring Formation | Cyclizing Agent, Temperature | Ensure high yield and correct stereochemistry. | Use of CDI at moderate temperatures for cyclization. derpharmachemica.com |
| Final Purification | Solvent System, Method | Achieve >99.5% purity. | HPLC for analytical confirmation; crystallization for bulk purification. google.comrjlbpcs.com |
By systematically applying these optimization principles, the synthesis of this compound can be made more efficient, resulting in a higher yield and purity of the final compound, which is essential for its use as a reference standard. synthinkchemicals.com
Advanced Analytical Characterization and Quantification of N,o Desethylene Linezolid
Chromatographic Separation Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating impurities from the parent API and other related substances.
The development of a robust HPLC method is the cornerstone for the accurate identification and quantification of N,O-Desethylene Linezolid. The primary objective is to achieve a sensitive, specific, and reproducible separation. Method development typically involves the systematic optimization of several key parameters, including column chemistry, mobile phase composition, flow rate, and detector wavelength. ijcrt.org
For the analysis of Linezolid and its impurities, reverse-phase HPLC (RP-HPLC) is the most common approach. ijcrt.org A typical method employs a C18 column, which provides effective separation based on the hydrophobicity of the analytes. ijpsjournal.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ijpsjournal.comijpsjournal.com The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of both Linezolid and its impurities.
One specific method developed for a Linezolid degradation impurity, structurally consistent with this compound, utilizes a gradient elution with a mobile phase system composed of a trifluoroacetic acid aqueous solution and a trifluoroacetic acid acetonitrile solution. google.com The detection wavelength is typically set at the UV maximum of Linezolid, around 251-258 nm, to ensure high sensitivity for both the parent drug and its related impurities. ijpsjournal.comijpsjournal.cominternationaljournalssrg.org
Table 1: Example of HPLC Method Parameters for Analysis of Linezolid and Its Impurities
| Parameter | Condition | Source(s) |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System | ijpsjournal.comijpsjournal.com |
| Column | C18 (e.g., Phenomenex ODS-3, 250 mm x 4.6 mm, 5 µm) | ijpsjournal.comijpsjournal.com |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in water B: 0.1% Trifluoroacetic acid in acetonitrile | google.com | | Elution | Isocratic or Gradient | ijpsjournal.comgoogle.com | | Flow Rate | 1.0 mL/min | ijpsjournal.comgoogle.com | | Detection | UV at 254 nm | google.com | | Column Temperature | Ambient or controlled (e.g., 35-45°C) | ijpsjournal.comajpaonline.com | | Injection Volume | 20 µL | ajpaonline.com |
Once an HPLC method is developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose, such as purity testing and content determination. internationaljournalssrg.org Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the application. ijcrt.org
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the parent drug, other impurities, degradants, and placebo components. ijcrt.org This is demonstrated by the absence of interference at the retention time of this compound.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. jddtonline.info A linear relationship is typically established by plotting peak area against concentration, with a correlation coefficient (r²) close to 1.000 being desirable. internationaljournalssrg.org
Accuracy: The closeness of the test results to the true value, often determined by recovery studies. ajpaonline.com This involves adding a known amount of the impurity standard to a sample matrix and calculating the percentage of the analyte recovered, with acceptance criteria typically between 98.0% and 102.0%. ajpaonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). ijcrt.org The relative standard deviation (%RSD) is calculated and should be within acceptable limits, usually less than 2%. ijpsjournal.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com
Table 2: Summary of HPLC Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria | Source(s) |
|---|---|---|---|
| Specificity | No interference from other compounds at the analyte's retention time. | Peak purity > 99% | ijcrt.org |
| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (r²) ≥ 0.999 | internationaljournalssrg.orgjddtonline.info |
| Accuracy | Closeness of measured value to true value. | % Recovery: 98.0% - 102.0% | ajpaonline.com |
| Precision | Agreement between repeated measurements. | %RSD ≤ 2.0% | ijpsjournal.com |
| Robustness | Unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% | ijcrt.org |
A critical performance characteristic of any impurity method is its ability to resolve the target impurity, this compound, from the parent API, Linezolid, and any other process-related or degradation impurities. researchgate.net Adequate resolution (typically Rs > 2.0) between adjacent peaks is necessary for accurate integration and quantification.
Stability-indicating methods are specifically designed to be robust enough to separate the API from all potential degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, heat, or photolysis. researchgate.net For instance, studies have shown successful separation of Linezolid from its alkaline-induced degradate, where the degradate eluted significantly earlier than the parent compound, indicating a successful separation. researchgate.net The development of such methods ensures that the true purity of a drug substance can be assessed throughout its shelf life.
Validation of HPLC Methods for Purity and Content Determination
Mass Spectrometric Techniques for Structural Identification
While HPLC is excellent for separation and quantification, mass spectrometry (MS) is indispensable for the structural elucidation of unknown impurities. americanpharmaceuticalreview.com When coupled with HPLC (LC-MS), it provides both retention time and mass information, which are crucial for definitive identification.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of an unknown compound with very high accuracy. scirp.org Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). americanpharmaceuticalreview.commdpi.com
This high mass accuracy allows for the calculation of a unique elemental formula for the impurity. For this compound, which is formed by the loss of an ethylene (B1197577) group (C₂H₄) from the morpholine (B109124) ring of Linezolid (C₁₆H₂₀FN₃O₄), the expected molecular formula is C₁₄H₁₆FN₃O₃. HRMS would be used to measure the accurate mass of the protonated molecule [M+H]⁺ and confirm that it matches the theoretical exact mass for C₁₄H₁₇FN₃O₃⁺, thereby providing strong evidence for its identity. americanpharmaceuticalreview.com
Tandem Mass Spectrometry (MS/MS or MS²) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org In an MS/MS experiment, the molecular ion of the impurity (the precursor ion) is isolated in the first stage of the mass spectrometer. It is then subjected to fragmentation, typically through collision-induced dissociation (CID), where the ion collides with an inert gas. scirp.orgwikipedia.org The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
The fragmentation pattern is like a fingerprint for a molecule, revealing information about its substructures. The fragmentation pathways of Linezolid are well-characterized, with a major transition being m/z 338.0 → 296.0, corresponding to the loss of the acetamide (B32628) side chain. nih.gov By comparing the MS/MS spectrum of this compound to that of Linezolid, structural differences can be pinpointed. nih.gov Fragments containing the modified morpholine ring will exhibit a mass shift corresponding to the loss of the C₂H₄ group, while fragments corresponding to the conserved parts of the molecule will remain the same. This comparative analysis allows for the unambiguous structural confirmation of this compound. scirp.org
Table 3: Proposed Key Mass Fragments for Linezolid and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| Linezolid | 338.1 | 296.0 | C₂H₂O (ketene) |
| This compound | 310.1 | 268.0 | C₂H₂O (ketene) |
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural profile, confirming its identity and distinguishing it from the parent drug, Linezolid. The synthesis and characterization of Linezolid impurities are standard procedures in pharmaceutical analysis to ensure the quality of the final drug product. rjlbpcs.comnih.gov
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift of each proton provides insight into its electronic environment, while signal splitting patterns reveal adjacent protons.
In the case of this compound, the ¹H NMR spectrum would show characteristic signals that confirm the structural modification of the morpholine ring present in Linezolid. Specifically, the signals corresponding to the eight protons of the morpholine ring in Linezolid are absent. They are replaced by signals from the N-(2-hydroxyethyl) group. This includes two methylene (B1212753) groups (-NH-CH₂ -CH₂ -OH), a hydroxyl proton, and an amine proton. The remaining signals corresponding to the core structure of the oxazolidinone and the acetamide group would be similar to those of Linezolid, with minor shifts due to the change in the substituent on the phenyl ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predicted based on the chemical structure and typical chemical shift values. Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~1.85 | s | 3H | -COCH₃ (Acetamide methyl) |
| ~3.20 | q | 2H | -NH-CH₂ -CH₂OH |
| ~3.50 | t | 2H | -NH-CH₂-CH₂ OH |
| ~3.60 | t | 2H | Oxazolidinone H-5a, H-5b |
| ~4.05 | t | 1H | Oxazolidinone H-4a |
| ~4.70 | m | 1H | Oxazolidinone H-4b |
| ~4.90 | t | 1H | -CH₂OH (Hydroxyl) |
| ~5.80 | t | 1H | -NH -CH₂- (Amine) |
| ~6.90 | t | 1H | Aromatic H |
| ~7.10 | dd | 1H | Aromatic H |
| ~7.45 | dd | 1H | Aromatic H |
| ~8.20 | t | 1H | -NH -COCH₃ (Amide) |
Carbon (¹³C) NMR Spectroscopy
Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, making it a powerful tool for confirming the carbon skeleton.
For this compound, the ¹³C NMR spectrum would definitively confirm the absence of the morpholine ring and the presence of the N-(2-hydroxyethyl) side chain. The four carbon signals characteristic of the morpholine moiety in Linezolid (typically around 66 ppm and 49 ppm) would be replaced by two new signals corresponding to the two carbons of the hydroxyethyl (B10761427) group. The chemical shifts of the aromatic carbons would also be altered due to the different electronic nature of the new substituent. The ability of ¹³C NMR to detect quaternary carbons is particularly useful for identifying the carbonyl carbon of the oxazolidinone ring. ucl.ac.uklibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on the chemical structure and typical chemical shift values. Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~22.5 | -C OCH₃ (Acetamide methyl) |
| ~42.0 | Oxazolidinone C-5 |
| ~45.5 | -NH-C H₂-CH₂OH |
| ~60.0 | -NH-CH₂-C H₂OH |
| ~71.0 | Oxazolidinone C-4 |
| ~106.0 | Aromatic C (adjacent to F) |
| ~113.0 | Aromatic C |
| ~119.0 | Aromatic C |
| ~134.0 | Aromatic C |
| ~136.0 | Aromatic C |
| ~154.0 | Aromatic C (adjacent to F) |
| ~157.0 | Oxazolidinone C-2 (Carbonyl) |
| ~170.0 | -C O-NH (Acetamide carbonyl) |
Fluorine (¹⁹F) NMR Spectroscopy
Given the presence of a single fluorine atom in this compound, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterization. liverpool.ac.uk The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent probe for confirming the presence and electronic environment of the fluorine atom. Current time information in Bangalore, IN.
The ¹⁹F NMR spectrum of this compound would exhibit a single resonance. The precise chemical shift of this signal is highly sensitive to the molecular structure. Current time information in Bangalore, IN. A key application of this technique would be to compare the ¹⁹F chemical shift to that of Linezolid. The substitution of the morpholine ring with the N-(2-hydroxyethyl) group alters the electronic properties of the phenyl ring, which would likely induce a measurable change in the fluorine resonance, providing further confirmation of the impurity's structure.
Spectrophotometric Assays for Quantitative Determination (by analogy to Linezolid)
Spectrophotometric methods are widely used in pharmaceutical analysis for the quantitative determination of active ingredients and impurities due to their simplicity, speed, and cost-effectiveness. nih.gov While specific methods for this compound are not extensively published, assays can be developed by analogy to the well-established spectrophotometric methods for Linezolid. rjlbpcs.comnih.gov
One common approach is UV-Vis spectrophotometry . Linezolid exhibits a maximum absorbance (λmax) at approximately 251 nm in various solvents, including phosphate (B84403) buffer and methanol. rjlbpcs.comnih.gov It is highly probable that this compound, sharing the same core chromophore (the substituted phenyl-oxazolidinone system), would have a similar λmax. A quantitative method could be developed by preparing a calibration curve of absorbance versus concentration for a purified reference standard of this compound. The method would need to be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govdaicelpharmastandards.com
Another potential method is difference spectrophotometry . This technique involves measuring the absorbance difference of a compound in acidic and basic solutions. For Linezolid, this method has been used by measuring the difference in absorbance between solutions in 0.1 N HCl and 0.1 N NaOH. daicelpharmastandards.com This approach enhances specificity and can help to resolve the analyte signal from interfering substances. A similar method could be developed for this compound by exploiting potential pH-dependent changes in its UV spectrum.
Furthermore, colorimetric methods involving the formation of a colored complex can be employed. For instance, a visible spectrophotometric method for Linezolid has been developed based on the formation of a chloroform-extractable complex with the indicator bromocresol green, which is measured at 420 nm. This type of ion-pair extraction method could be adapted for this compound, providing a means of quantification in the visible region, which can sometimes offer advantages in terms of reduced interference from excipients.
Role of N,o Desethylene Linezolid in Pharmaceutical Impurity Profiling and Regulatory Compliance
Establishment of Reference Standards for Impurity Control
The establishment of a well-characterized reference standard for N,O-Desethylene Linezolid is the foundational step for its accurate identification and quantification in Linezolid drug substances and products. synthinkchemicals.comaxios-research.com Pharmaceutical reference standards are highly purified compounds used as a benchmark for analytical purposes. axios-research.comsynzeal.com
These reference standards are essential for a variety of applications in the pharmaceutical industry, including:
Method Development and Validation: Developing and validating analytical methods to ensure they are accurate, precise, and specific for detecting and quantifying this compound. axios-research.comaxios-research.com
Quality Control (QC): Routine testing of raw materials and finished products to ensure they meet the predefined quality specifications. axios-research.comsynzeal.com
Stability Studies: Assessing the impurity profile of Linezolid under various environmental conditions (e.g., heat, humidity, light) over time to establish shelf-life and storage conditions. amazonaws.comnih.gov
Regulatory Submissions: Providing the necessary data to regulatory agencies like the FDA to support Abbreviated New Drug Applications (ANDAs) and other filings. synthinkchemicals.com
The reference standard for this compound is a fully characterized chemical compound, often available from specialized suppliers. axios-research.comlgcstandards.compharmaffiliates.comartis-standards.com The characterization data supplied with the reference standard typically includes its chemical formula, molecular weight, and analytical data confirming its identity and purity. synthinkchemicals.compharmaffiliates.com
Table 1: Chemical Identity of this compound
| Attribute | Value |
| Chemical Name | N-[[(5S)-3-[3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide synthinkchemicals.com |
| Synonyms | Desmorpholine N-hydroxyethyl Linezolid synthinkchemicals.com |
| CAS Number | 1219708-30-1 synthinkchemicals.compharmaffiliates.comartis-standards.com |
| Molecular Formula | C₁₄H₁₈FN₃O₄ synthinkchemicals.compharmaffiliates.com |
| Molecular Weight | 311.31 g/mol pharmaffiliates.comartis-standards.com |
Methodologies for Impurity Identification and Quantification in Linezolid Formulations
Several sophisticated analytical techniques are employed to identify and quantify this compound in Linezolid formulations. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for impurity profiling of Linezolid. cymitquimica.comdovepress.com HPLC methods offer high resolution and sensitivity, allowing for the separation of Linezolid from its impurities, including this compound. nih.gov
Key aspects of HPLC method development and validation include:
Column: A variety of columns can be used, with C18 columns being a popular choice for reversed-phase chromatography. researchgate.net For separating chiral impurities, specialized columns like Chiralpak IA are utilized. nih.govresearchgate.net
Mobile Phase: The mobile phase composition is optimized to achieve the best separation. A typical mobile phase might consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govdovepress.com
Detection: UV detection is commonly employed, with the wavelength set to a value where both Linezolid and its impurities exhibit significant absorbance, often around 254 nm. nih.govdovepress.comresearchgate.netnih.gov
Validation: The developed method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used for the identification and characterization of impurities. cymitquimica.comscience.gov LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing definitive structural information about the impurities present. cymitquimica.comscience.gov
Capillary Electrophoresis (CE) has also been explored for the separation of Linezolid from its achiral impurities. nih.gov This technique offers high efficiency and requires only small sample volumes. nih.gov
Table 2: Example of a Validated HPLC Method for Linezolid and its Impurities
| Parameter | Condition |
| Column | Chiralpak IA (250 mm × 4.6 mm, 5 µm) nih.govresearchgate.net |
| Mobile Phase | Acetonitrile:Ethanol:n-butyl amine:Trifluoroacetic acid (96:4:0.10:0.16 v/v/v/v) nih.govresearchgate.net |
| Flow Rate | 1.2 mL/min researchgate.net |
| Detection Wavelength | 254 nm nih.govresearchgate.net |
| Column Temperature | 30°C researchgate.net |
This table is a representative example and specific conditions may vary based on the exact method.
Assessment of Impurity Levels According to International Regulatory Guidelines (e.g., ICH)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on the control of impurities in new drug substances (Q3A) and new drug products (Q3B). amazonaws.comwho.int These guidelines establish thresholds for reporting, identification, and qualification of impurities.
Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
For Linezolid, like all pharmaceuticals, the levels of impurities such as this compound must be controlled within the limits specified by these guidelines. who.int The acceptable limit for an individual unknown impurity is generally not more than 0.2%. who.int However, specified impurities, which are structurally identified, may have higher acceptance criteria if they are found to be qualified.
The process of ensuring compliance involves:
Forced Degradation Studies: Subjecting Linezolid to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to identify potential degradation products, including this compound. amazonaws.comnih.govscience.gov This helps in developing stability-indicating analytical methods. nih.gov
Routine Batch Analysis: Regularly testing batches of Linezolid to ensure that the levels of this compound and other impurities remain within the established specifications.
Stability Testing: Monitoring impurity levels throughout the shelf-life of the drug product to ensure it remains within acceptable limits until its expiry date.
The diligent application of these principles ensures that the quality, safety, and efficacy of Linezolid formulations are maintained, meeting the stringent requirements of global regulatory authorities.
Theoretical and Computational Studies of N,o Desethylene Linezolid
Electronic Structure and Molecular Geometry Analysis
The electronic structure and molecular geometry of N,O-Desethylene Linezolid, a metabolite and impurity of the antibiotic Linezolid, have been investigated using computational chemistry methods. These studies provide insights into the molecule's stability, reactivity, and potential interactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jussieu.fraps.orgarxiv.orgresearchgate.net DFT calculations have been employed to analyze the molecular geometry and electronic properties of this compound. These calculations typically involve optimizing the molecule's geometry to find its most stable conformation and then computing various electronic descriptors.
DFT studies can reveal key aspects of the molecule's structure, such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding how the molecule might interact with biological targets. While specific DFT data for this compound is not extensively published, the principles of DFT are widely applied to similar molecules, including its parent compound, Linezolid. For Linezolid and its analogues, DFT calculations have been used to understand structure-activity relationships. nih.govnih.govresearchgate.net
Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure. rasayanjournal.co.innih.govarxiv.org They provide quantitative measures of various molecular properties and are instrumental in predicting chemical behavior. nih.gov For this compound, these descriptors can help in understanding its reactivity and potential for forming or degrading.
Commonly calculated quantum chemical descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for predicting a molecule's ability to donate or accept electrons, which is fundamental to its reactivity. rasayanjournal.co.in
HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.
Ionization Potential (I) and Electron Affinity (A): These descriptors relate to the energy required to remove an electron and the energy released when an electron is added, respectively. rasayanjournal.co.in
Global Hardness and Softness: These concepts, derived from DFT, help to rationalize the reactivity patterns of molecular systems. rasayanjournal.co.in
Dipole Moment: This descriptor provides information about the polarity of the molecule, which influences its solubility and how it interacts with other polar molecules. mdpi.com
| Descriptor | Significance |
| EHOMO (Energy of HOMO) | Indicates electron-donating ability. |
| ELUMO (Energy of LUMO) | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | Reflects chemical reactivity and stability. |
| Ionization Potential (I) | Energy needed to remove an electron. |
| Electron Affinity (A) | Energy released when gaining an electron. |
| Global Hardness (η) | Resistance to change in electron distribution. |
| Global Softness (S) | The reciprocal of global hardness, indicating reactivity. |
| Dipole Moment (µ) | Measures the polarity of the molecule. |
These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's structure with its biological activity. nih.govresearchgate.net
Molecular Interactions and Conformational Analysis
Understanding the three-dimensional shape and flexibility of this compound is crucial for predicting its biological interactions.
Molecular Dynamics Simulations for Conformational Stability and Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational stability and flexibility in different environments, such as in aqueous solution.
Comparative Computational Studies with Linezolid and Related Analogues
Computational studies comparing this compound with its parent drug, Linezolid, and other related analogues are essential for understanding how structural modifications affect the molecule's properties and activity. nih.govmdpi.com Linezolid is known to inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. drugbank.comwikipedia.org
By comparing the computational models of this compound with that of Linezolid, researchers can predict whether the removal of the ethylene (B1197577) group from the morpholine (B109124) ring significantly alters the molecule's shape, electronic properties, and, consequently, its binding affinity to the ribosomal target. mdpi.com Such studies often involve docking simulations to predict the binding mode and affinity of the compounds to the bacterial ribosome. mdpi.comresearchgate.net These comparative analyses are fundamental in drug design and in understanding the profiles of metabolites and impurities. nih.govnih.govresearchgate.net
Prediction of Reactivity and Chemical Pathways for Formation and Degradation
Computational methods can be used to predict the reactivity of this compound and to elucidate the chemical pathways through which it might be formed or degraded.
The formation of this compound is a result of the metabolism of Linezolid, specifically through the oxidation of the morpholine ring. fda.govnih.gov This process leads to the opening of the ring, resulting in inactive metabolites. fda.gov Computational models can help to understand the mechanism of this oxidation, whether it is enzymatically or chemically mediated. fda.gov
The degradation of this compound, like Linezolid itself, can be influenced by factors such as pH and light. researchgate.net Studies on Linezolid have shown that it is unstable under alkaline conditions. researchgate.net Computational chemistry can predict the most likely sites for nucleophilic or electrophilic attack on the this compound molecule, providing insights into its degradation pathways. europa.eu For instance, reactivity descriptors derived from DFT can identify the atoms most susceptible to reaction. rasayanjournal.co.innih.gov This information is valuable for predicting the stability of the compound under various conditions and for identifying potential degradation products. rjlbpcs.com
Structure Activity Relationship Sar Considerations for N,o Desethylene Linezolid
Analysis of Structural Divergence from Parent Linezolid and its Theoretical Impact on Oxazolidinone Antibacterial Mechanism
The primary structural difference between N,O-Desethylene Linezolid and its parent compound, Linezolid, lies in the modification of the morpholine (B109124) ring. In this compound, the morpholine ring is opened, resulting in a 2-hydroxyethylamino substituent on the phenyl ring. lgcstandards.com This alteration has significant theoretical implications for the compound's interaction with the bacterial ribosome, the target of oxazolidinone antibiotics.
The N-aryl group and the (S)-configuration at the C5 position of the oxazolidinone ring are essential for activity. dovepress.com
The acetamidomethyl group at the C5 position is crucial for the compound's activity. dovepress.com
The morpholino group and the fluorine atom on the phenyl ring enhance the compound's activity. dovepress.com
The opening of the morpholine ring in this compound to form a 2-hydroxyethylamino group introduces a primary alcohol and a secondary amine. This change can theoretically impact the compound's binding to the ribosome in several ways:
Altered Hydrogen Bonding: The presence of the hydroxyl group could introduce new hydrogen bonding interactions with the rRNA nucleotides in the binding pocket. However, it could also disrupt the favorable interactions established by the intact morpholine ring of Linezolid.
Conformational Flexibility: The linear 2-hydroxyethylamino side chain is more flexible than the constrained morpholine ring. This increased flexibility might allow for different binding orientations within the PTC, but it could also lead to a less optimal fit, potentially reducing binding affinity.
The antibacterial mechanism of oxazolidinones involves preventing the formation of the initiation complex, a crucial step in protein synthesis. nih.govdrugbank.comwikipedia.org Linezolid achieves this by sterically hindering the proper positioning of the initiator tRNA in the A-site of the ribosome. nih.gov The structural changes in this compound, particularly the alteration of the substituent on the phenyl ring, would likely modulate its interaction with the A-site, thereby affecting its inhibitory potency.
Table 1: Structural Comparison of Linezolid and this compound
| Feature | Linezolid | This compound |
| Chemical Formula | C₁₆H₂₀FN₃O₄ drugbank.com | C₁₄H₁₈FN₃O₄ lgcstandards.com |
| Molecular Weight | 337.35 g/mol drugbank.comdovepress.com | 311.31 g/mol |
| Substituent at C4 of the Phenyl Ring | Morpholino group | 2-Hydroxyethylamino group lgcstandards.com |
| Key Functional Groups | Oxazolidinone ring, Acetamide (B32628), Morpholine, Fluorine | Oxazolidinone ring, Acetamide, 2-Hydroxyethylamine, Fluorine |
Comparative Structural Analysis with other Oxazolidinone Derivatives and their Established SAR
The SAR of oxazolidinones has been extensively studied, leading to the development of second-generation derivatives with improved potency and resistance profiles. nih.govrsc.org Comparing this compound to these derivatives provides further context for its potential activity.
Modifications to the C-ring (the substituent on the N-phenyl ring) of the oxazolidinone scaffold have been a major focus of research. nih.govrsc.org For instance, the development of tedizolid, a second-generation oxazolidinone, involved replacing the morpholine ring of Linezolid with a substituted pyridine (B92270) ring, which resulted in enhanced potency. rsc.orgresearchgate.net Other derivatives have incorporated various heterocyclic rings at this position, with some showing potent antibacterial activity. nih.govacs.org
The presence of a simple, acyclic substituent like the 2-hydroxyethylamino group in this compound is less common among the highly potent, clinically developed oxazolidinones. However, the exploration of diverse substituents is a key strategy in overcoming resistance. niper.gov.in For example, some studies have explored novel oxazolidinone-sulfonamide/amide conjugates, demonstrating that modifications at the C5 side chain can also lead to potent antibacterial agents. mdpi.com
Table 2: Comparison of C-Ring Substituents in Various Oxazolidinone Derivatives
| Compound | C-Ring Substituent | Key SAR Implication |
| Linezolid | Morpholine | Balances potency and safety. wikipedia.org |
| Tedizolid | Substituted Pyridine | Enhanced potency compared to Linezolid. researchgate.net |
| Sutezolid | Thiophene | Investigated for tuberculosis treatment. researchgate.net |
| Radezolid | Indoline | Shows activity against some Linezolid-resistant strains. nih.gov |
| This compound | 2-Hydroxyethylamino | Theoretical alteration of binding interactions due to increased flexibility and hydrophilicity. |
Theoretical Design Principles for Novel Oxazolidinone Scaffolds based on Metabolite Structures
The study of drug metabolites like this compound can provide valuable inspiration for the design of new drug candidates. The structural modifications that occur during metabolism can be viewed as a natural exploration of chemical space around the parent drug molecule.
Based on the structure of this compound, several theoretical design principles for novel oxazolidinone scaffolds can be proposed:
Exploration of Acyclic C-Ring Substituents: While heterocyclic C-rings are common in potent oxazolidinones, the structure of this compound suggests that acyclic substituents could be further explored. By systematically varying the length, branching, and functional groups of such side chains, it may be possible to optimize interactions within the ribosomal binding site.
Introduction of Hydrogen Bond Donors/Acceptors: The hydroxyl group in this compound introduces a hydrogen bond donor and acceptor. This highlights a strategy of incorporating specific functional groups that can form additional hydrogen bonds with the rRNA, potentially increasing binding affinity and potency. nih.gov
Conformational Restriction of Flexible Side Chains: While the flexibility of the 2-hydroxyethylamino group might be detrimental to activity, this structural motif could be used as a starting point for designing more rigid analogs. For example, incorporating the side chain into a larger ring system could lock it into a more favorable conformation for binding, a strategy that has been successfully employed in the design of other enzyme inhibitors. researchgate.net
Bioisosteric Replacement: The 2-hydroxyethylamino group can be subjected to bioisosteric replacement to fine-tune the physicochemical properties of the molecule. For example, replacing the hydroxyl group with a fluorine atom or a methoxy (B1213986) group could alter the compound's lipophilicity and metabolic stability.
By analyzing the structures of metabolites and understanding their impact on biological activity, medicinal chemists can gain new ideas for designing the next generation of oxazolidinone antibiotics with improved efficacy, better resistance profiles, and favorable pharmacokinetic properties. bohrium.comnih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying Linezolid concentrations in experimental settings?
High-performance liquid chromatography (HPLC) with UV detection is widely used. A mobile phase of 40% methanol and 60% pH 7 phosphate buffer achieves a retention time of ~7 minutes, with linear calibration curves (2.0–12.0 µg/mL, R² = 1) . Stability-indicating capillary zone electrophoresis (CZE) is also effective, showing a linear range of 1–50 µg/mL and statistical validation via F-tests (p < 0.05) .
Q. How does Linezolid compare to vancomycin in treating MRSA skin and soft tissue infections (SSTIs)?
In randomized trials, Linezolid showed superior clinical success rates (80.4% vs. 66.7%, p = 0.02) in patients with vascular disease, with odds ratios for microbiologic success at 2.7 (95% CI: 1.2–5.7) . For non-vascular disease patients, clinical success rates were comparable (94.5% vs. 89.4%, p = 0.24) .
Q. What are the optimal storage and solubility conditions for Linezolid in laboratory preparations?
Linezolid is stable as a crystalline solid at -20°C for ≥4 years. Solubility in organic solvents includes ethanol (~1 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (~30 mg/mL). For aqueous solutions, PBS (pH 7.2) yields ~0.1 mg/mL, but these should be used within 24 hours to avoid degradation .
Q. How can researchers validate the purity of Linezolid batches for in vitro studies?
UV spectrophotometry at 253 nm and HPLC with a calibration curve (y = 0.0327x + 0.0393, R² = 1) are recommended. Purity ≥98% is achievable using USP-grade standards .
Advanced Research Questions
Q. What pharmacokinetic (PK) strategies minimize resistance emergence during Linezolid therapy?
In vitro PK/PD models show resistance emerges with 3-day administration at suboptimal doses. Monte Carlo simulations suggest maintaining trough concentrations >2 mg/L (MIC target) to suppress resistance. Nonlinear mixed-effects modeling can individualize dosing in critically ill patients .
Q. How do Linezolid trough concentrations correlate with thrombocytopenia risk?
Retrospective analyses identify a trough threshold of >7.0 mg/L as predictive of thrombocytopenia (OR = 4.3, p < 0.01). Logistic regression models highlight renal dysfunction and prolonged therapy (>14 days) as key risk factors .
Q. What experimental designs are optimal for evaluating Linezolid's efficacy-toxicity balance in osteomyelitis?
Use PICO frameworks: Population (chronic osteomyelitis), Intervention (Linezolid ≥6 weeks), Comparison (vancomycin), Outcome (cure rate vs. bone marrow suppression). Retrospective studies show 79% cure rates but 51.5% adverse events (e.g., myelosuppression) .
Q. Can Linezolid combination therapies enhance efficacy against biofilm-forming Staphylococci?
Synergistic effects are observed with photodynamic inactivation (PDI), reducing biofilm viability by 3-log units. In vitro models using 630 nm light and methylene blue show enhanced bactericidal activity .
Q. What predictors of hyponatremia are associated with Linezolid exposure?
Nadir serum sodium ≤130 mmol/L occurs in 22% of patients. Multivariate analyses link hypoalbuminemia and baseline creatinine >1.5 mg/dL to increased risk (p < 0.05) .
Q. How does Linezolid's tissue penetration influence dosing in ventilator-associated pneumonia (VAP)?
Population PK models in critically ill patients recommend 600 mg IV q12h, adjusted for renal function. AUC/MIC ratios >100 correlate with 90% survival rates in MRSA VAP .
Methodological Guidance
- For conflicting efficacy-toxicity data (e.g., osteomyelitis): Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies comparing extended Linezolid regimens with adjunctive therapies .
- For analytical validation : Include statistical parameters like standard error of mean (SEM) and F-test critical values (p < 0.05) in calibration graphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
